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Compound of Interest

Compound Name: 5-Iodouridine

Cat. No.: B031010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular conformation of 5-Iodouridine, a

halogenated pyrimidine nucleoside analog of significant interest in medicinal chemistry.

Understanding its three-dimensional structure is paramount for elucidating its mechanism of

action and for the rational design of novel therapeutic agents. This document provides a

comprehensive overview of its solid-state conformation based on crystallographic data and

discusses its biological role as a radiosensitizer.

Solid-State Conformation: Insights from X-ray
Crystallography
The definitive solid-state structure of 5-Iodouridine was determined by X-ray crystallography.

The crystal structure reveals two independent molecules in the asymmetric unit, designated as

Molecule I and Molecule II, which exhibit notable conformational differences.

Crystal Data and Structure Refinement
The crystallographic parameters for 5-Iodouridine are summarized in the table below.
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Parameter Value

Molecular Formula C₉H₁₁IN₂O₆

Crystal System Monoclinic

Space Group P2₁

a 4.683 ± 0.005 Å

b 17.14 ± 0.01 Å

c 14.58 ± 0.01 Å

β 90.85 ± 0.1°

Molecules per Asymmetric Unit 2

Molecular Conformation: A Tale of Two Molecules
The two independent molecules of 5-Iodouridine in the crystal lattice display distinct

conformations, particularly in the pucker of the ribose ring and the orientation of the glycosidic

bond.[1]

Table 1: Key Torsional Angles and Puckering Parameters for 5-Iodouridine[1]

Parameter Molecule I Molecule II

Glycosidic Torsion Angle (χ) -13.2° -58.7°

Sugar Pucker C(3')-endo C(2')-endo

C(5')-O(5') Bond Orientation gauche-gauche trans-gauche

The dihedral angle between the base and the sugar planes is 69° in both molecules.[1] The

difference in the glycosidic torsion angle (χ) classifies Molecule I as being in the anti

conformation, while Molecule II adopts a conformation intermediate between anti and syn. The

ribose ring in Molecule I exhibits a C(3')-endo pucker, where the C(3') atom is displaced on the

same side as the C(5') atom relative to the plane of the other ring atoms.[1] In contrast,

Molecule II shows a C(2')-endo pucker.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b031010?utm_src=pdf-body
https://journals.iucr.org/paper?a07632
https://www.benchchem.com/product/b031010?utm_src=pdf-body
https://journals.iucr.org/paper?a07632
https://journals.iucr.org/paper?a07632
https://journals.iucr.org/paper?a07632
https://journals.iucr.org/paper?a07632
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Furthermore, the orientation of the exocyclic C(5')-O(5') bond differs between the two

molecules. In Molecule I, it is in a gauche-gauche conformation relative to the C(4')-O(4') and

C(4')-C(3') bonds. In Molecule II, it adopts a trans-gauche conformation.[1]

Bond Lengths and Angles
The bond lengths and angles within the two molecules of 5-Iodouridine are presented in the

following tables. These values are crucial for computational modeling and for understanding the

electronic effects of the iodine substitution.

Table 2: Selected Bond Lengths (Å) in 5-Iodouridine[1]

Bond Molecule I Molecule II

I - C(5) 2.09 2.08

N(1) - C(1') 1.48 1.50

C(1') - O(4') 1.44 1.43

C(2') - C(3') 1.52 1.53

C(3') - C(4') 1.52 1.52

C(4') - O(4') 1.46 1.46

C(4') - C(5') 1.52 1.51

C(5') - O(5') 1.43 1.44

Table 3: Selected Bond Angles (°) in 5-Iodouridine[1]
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Angle Molecule I Molecule II

I - C(5) - C(4) 120 121

I - C(5) - C(6) 121 121

C(6) - N(1) - C(1') 119 118

N(1) - C(1') - O(4') 108 109

C(1') - O(4') - C(4') 110 109

O(4') - C(4') - C(3') 105 105

O(4') - C(4') - C(5') 109 110

Conformation in Solution: An NMR Perspective
While X-ray crystallography provides a static picture of the molecular conformation in the solid

state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic

conformational landscape in solution. A detailed quantitative analysis of the solution

conformation of 5-Iodouridine through techniques like Nuclear Overhauser Effect (NOE)

spectroscopy and analysis of vicinal coupling constants is not extensively reported in the

literature.

However, based on studies of related nucleosides, it is expected that 5-Iodouridine in solution

exists in a dynamic equilibrium between different sugar puckers (C2'-endo and C3'-endo) and

rotamers about the glycosidic bond (syn and anti conformations). The relative populations of

these conformers are influenced by factors such as the solvent, temperature, and pH.

Experimental Protocols
X-ray Crystallography
The crystallographic data presented in this guide were obtained through single-crystal X-ray

diffraction.[1]

Methodology:

Crystal Growth: Single crystals of 5-Iodouridine were grown.
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Data Collection: Two crystals were used for data collection. One was mounted along the a-

axis and the other along the b-axis. Intensity data were collected on a Hilger and Watts linear

diffractometer using molybdenum radiation.[1]

Structure Solution and Refinement: The structure was solved using the heavy-atom method,

owing to the presence of the iodine atom. The positions of the iodine atoms were determined

from the Patterson function, and the remaining non-hydrogen atoms were located from

Fourier syntheses. The positional and thermal parameters were then refined by the method

of least squares. The final R-value for 2143 observed reflections was 0.061.[1]

Biological Significance: Mechanism as a
Radiosensitizer
5-Iodouridine exhibits significant biological activity as a radiosensitizer, enhancing the efficacy

of radiation therapy in cancer treatment. Its mechanism of action involves its incorporation into

DNA, which then leads to increased radiation-induced damage.
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Mechanism of 5-Iodouridine as a radiosensitizer.
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The workflow diagram above illustrates the key steps in the radiosensitization mechanism of 5-
Iodouridine. After cellular uptake, 5-Iodouridine is phosphorylated to its triphosphate form.

This analog is then recognized by DNA polymerases and incorporated into the cellular DNA in

place of thymidine during DNA replication. The presence of the heavy iodine atom in the DNA

structure makes the DNA more susceptible to damage from ionizing radiation, leading to an

increase in the formation of DNA double-strand breaks, which are highly cytotoxic and can lead

to cell death.

Conclusion
The molecular conformation of 5-Iodouridine in the solid state is well-characterized, revealing

two distinct conformers with differences in sugar pucker and glycosidic bond orientation. This

structural information is invaluable for understanding its interaction with biological targets.

While a detailed solution-state conformational analysis is not yet fully elucidated, the

established role of 5-Iodouridine as a DNA-incorporating radiosensitizer provides a clear

mechanism for its biological activity. Further studies, particularly comprehensive NMR

analyses, would provide a more complete picture of its conformational dynamics in a

physiological environment and could further aid in the development of more effective cancer

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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